Phytantriol

Description

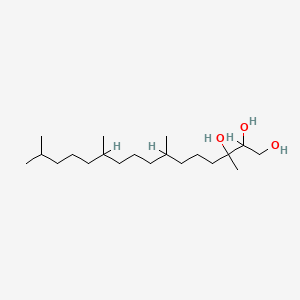

Structure

3D Structure

Properties

IUPAC Name |

3,7,11,15-tetramethylhexadecane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O3/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-20(5,23)19(22)15-21/h16-19,21-23H,6-15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGIHFIDULQUVJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10868315 | |

| Record name | 3,7,11,15-Tetramethylhexadecane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10868315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74563-64-7 | |

| Record name | Phytantriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74563-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phytantriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074563647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7,11,15-Tetramethylhexadecane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10868315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7,11,15-tetramethylhexadecane-1,2,3-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHYTANTRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LVI07A72W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Navigating the Self-Assembly of Phytantriol: A Technical Guide to its Phase Diagram

For researchers, scientists, and drug development professionals, understanding the phase behavior of lipids like phytantriol is paramount for harnessing their potential in advanced drug delivery systems. This in-depth technical guide provides a comprehensive overview of the determination and interpretation of the this compound-water phase diagram, detailing experimental methodologies, data presentation, and the logical relationships between its distinct liquid crystalline phases.

This compound, a branched-chain glycerol ether, is a biocompatible and biodegradable amphiphilic lipid that has garnered significant attention for its ability to self-assemble into a variety of lyotropic liquid crystalline phases in the presence of water. These nanostructured phases, particularly the bicontinuous cubic phases, offer unique advantages for the encapsulation and sustained release of therapeutic agents. A thorough understanding of the this compound phase diagram is therefore crucial for the rational design and optimization of novel drug delivery vehicles.

This compound-Water Phase Diagram: A Summary of Phases and Transitions

The phase behavior of the this compound-water system is primarily dependent on two key variables: water concentration and temperature. As the water content increases, this compound transitions through a sequence of distinct, ordered structures.[1][2][3][4] The temperature also plays a critical role, capable of inducing transitions between different liquid crystalline phases.[1][5]

The following table summarizes the principal lyotropic liquid crystalline phases observed in the this compound-water system and their corresponding structural characteristics.

| Phase Designation | Full Name | Space Group | Structure Description | Water Content (% w/w) | Temperature Range (°C) | Lattice Parameter (Å) |

| L₂ | Reversed Micellar | - | Disordered solution of water-in-oil micelles | Low water content | Broad range | - |

| Lα | Lamellar | - | Flat, stacked lipid bilayers separated by water layers | Intermediate | Room Temperature | - |

| Q²³⁰ (Ia3d) | Gyroid Bicontinuous Cubic | Ia3d | Infinite periodic minimal surface (IPMS) with a gyroid geometry | ~20-26 | Room Temperature | - |

| Q²²⁴ (Pn3m) | Diamond Bicontinuous Cubic | Pn3m | IPMS with a diamond geometry | ~26-36 (in excess water) | Room Temperature | 64 - 66 |

| H₂ | Reversed Hexagonal | p6m | Cylindrical water channels arranged in a hexagonal lattice | ~20-26 | > 44 | 39 - 41 (at 50°C) |

Table 1: Summary of the liquid crystalline phases of the this compound-water system. Data compiled from multiple sources.[1][5]

Experimental Determination of the this compound Phase Diagram

The characterization of the intricate nanostructures within the this compound-water system necessitates the use of specialized analytical techniques. The two primary methods employed for the determination of the this compound phase diagram are Small-Angle X-ray Scattering (SAXS) and Crossed Polarized Light Microscopy (CPLM).[6][7]

Experimental Protocols

1. Sample Preparation:

A series of this compound/water mixtures with varying compositions are prepared by accurately weighing the lipid and deionized water into sealed vials. The samples are then homogenized by centrifugation and temperature cycling to ensure thermodynamic equilibrium. For analysis, the samples are loaded into appropriate sample holders, such as thin-walled glass capillaries for SAXS or between a microscope slide and a coverslip for CPLM.

2. Small-Angle X-ray Scattering (SAXS):

SAXS is the definitive technique for identifying the specific liquid crystalline phase and determining its structural parameters.[6][8][9]

-

Instrumentation: A SAXS instrument equipped with a high-intensity X-ray source (e.g., synchrotron or a rotating anode) and a 2D detector is used. The sample-to-detector distance is calibrated using a standard (e.g., silver behenate).

-

Data Acquisition: The prepared samples are placed in the sample holder and exposed to the X-ray beam. The scattering patterns are collected over a range of scattering vectors (q), typically from 0.01 to 0.6 Å⁻¹. Temperature control is achieved using a Peltier element or a circulating water bath.

-

Data Analysis: The 2D scattering patterns are radially integrated to obtain 1D intensity versus q profiles. The positions of the Bragg diffraction peaks are then used to identify the phase. The ratio of the peak positions is characteristic of a specific lattice type (e.g., √2, √3, √4, √6, √8 for the Pn3m cubic phase).[10] The lattice parameter (a) can be calculated from the position of the first and most intense peak (q₁₀₀) using the formula: a = 2π/q₁₀₀.

3. Crossed Polarized Light Microscopy (CPLM):

CPLM is a complementary technique used for the initial screening of samples and for visualizing the texture of the different phases.[6][7]

-

Instrumentation: A standard optical microscope equipped with two polarizers (a polarizer and an analyzer) oriented at 90° to each other is used. A temperature-controlled stage is often employed to observe phase transitions.

-

Observation: A small amount of the sample is placed on a microscope slide and covered with a coverslip. The sample is then observed between the crossed polarizers.

-

Interpretation:

-

Isotropic Phases (L₂ and Cubic): These phases are non-birefringent and appear dark under crossed polarizers. The cubic phases are highly viscous and gel-like.

-

Anisotropic Phases (Lα and H₂): These phases are birefringent and exhibit characteristic textures. The lamellar phase often shows "oily streaks" and Maltese crosses, while the hexagonal phase displays a fan-like texture.

-

Visualizing the Experimental Workflow and Phase Relationships

To better illustrate the process of determining the this compound phase diagram and the interplay between the different phases, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for determining the this compound phase diagram.

Caption: Logical relationships and transitions between this compound-water phases.

Interpretation and Significance in Drug Development

The this compound-water phase diagram provides a roadmap for formulating lipid-based drug delivery systems. The existence of the bicontinuous cubic phases (Q²³⁰ and Q²²⁴) in excess water at physiological temperatures is of particular importance.[6][7] These phases consist of a continuous lipid bilayer separating two intertwined, non-intersecting aqueous channels, providing distinct environments for solubilizing both hydrophobic and hydrophilic drug molecules.

The transition to the reversed hexagonal phase (H₂) at temperatures above 44°C is a key consideration for thermal stability and potential in vivo phase behavior.[1][5] Furthermore, the incorporation of drugs and other excipients can influence the phase boundaries and even induce the formation of different phases.[6][7] Therefore, a thorough characterization of the phase behavior of a final formulation is essential.

By understanding the principles outlined in this guide, researchers can effectively navigate the complex phase landscape of this compound, enabling the design of sophisticated and effective nanostructured carriers for a wide range of therapeutic applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. portal.research.lu.se [portal.research.lu.se]

- 4. Phase behavior of the this compound/water system | Lund University [lunduniversity.lu.se]

- 5. researchgate.net [researchgate.net]

- 6. This compound and glyceryl monooleate cubic liquid crystalline phases as sustained-release oral drug delivery systems for poorly water soluble drugs I. Phase behaviour in physiologically-relevant media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. This compound and glyceryl monooleate cubic liquid crystalline phases as sustained-release oral drug delivery systems for poorly water-soluble drugs II. In-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. This compound-Based In Situ Liquid Crystals with Long-Term Release for Intra-articular Administration - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Thermal Landscape of Phytantriol-Water Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal behavior and phase transitions of phytantriol-water systems, critical for their application in advanced drug delivery. This compound, a biocompatible and chemically stable amphiphile, self-assembles in the presence of water to form a variety of lyotropic liquid crystalline phases. The precise structure of these phases is exquisitely sensitive to both temperature and water content, a characteristic that can be harnessed for controlled drug release. This document details the phase behavior, presents key quantitative data in a structured format, outlines the experimental protocols for characterization, and provides a visual representation of the phase transition logic.

Core Understanding: The this compound-Water Phase Diagram

The interplay of this compound and water gives rise to a sequence of distinct, ordered structures known as lyotropic liquid crystalline phases. As the concentration of water increases at room temperature, the system transitions through several phases: a reversed micellar phase (L₂), a lamellar phase (Lα), a reversed bicontinuous cubic phase of space group Ia3d (QIIIa3d or Q230), and another reversed bicontinuous cubic phase of space group Pn3m (QIIPn3m or Q224).[1][2][3] Temperature introduces a further dimension to this behavior, most notably inducing a transition from the cubic phases to a reversed hexagonal phase (HII) at elevated temperatures.[1][2][3][4] The chemical stability of this compound makes it a compelling alternative to other lipids like glycerol monooleate for the development of drug delivery systems.[2][3]

Quantitative Phase Transition Data

The following tables summarize the approximate temperature and water composition ranges for the principal lyotropic liquid crystalline phases observed in the this compound-water system. It is important to note that the exact transition boundaries can be influenced by the purity of the this compound used.[5]

Table 1: Phase Transitions of the this compound-Water System at Room Temperature (~25°C)

| Phase | Abbreviation | Water Content (% w/w) |

| Reversed Micellar | L₂ | < 6 |

| Lamellar | Lα | 6 - 14 |

| Reversed Bicontinuous Cubic (Gyroid) | QIIIa3d (Q230) | 14 - 24 |

| Reversed Bicontinuous Cubic (Diamond) | QIIPn3m (Q224) | 25 - 28 |

| Excess Water | - | > 28 |

Table 2: Temperature-Induced Phase Transitions in the this compound-Water System

| Initial Phase(s) | Final Phase | Transition Temperature (°C) | Water Content (% w/w) |

| QIIIa3d / QIIPn3m | HII | ~44 - 60 | > 20 |

| HII | L₂ | > 64 | High water content |

Experimental Protocols for Characterization

The elucidation of the this compound-water phase diagram and the characterization of its various phases rely on a suite of complementary analytical techniques. The most crucial of these are Small-Angle X-ray Scattering (SAXS), Differential Scanning Calorimetry (DSC), and Polarized Light Microscopy (PLM).

Small-Angle X-ray Scattering (SAXS)

SAXS is the definitive technique for identifying the specific liquid crystalline phase present in a sample. By analyzing the scattering pattern of X-rays as they pass through the sample, detailed information about the periodic nanostructure of the phase can be obtained.

Methodology:

-

Sample Preparation: this compound and deionized water are weighed to the desired composition in a sealed container. The mixture is then homogenized by repeated centrifugation or by cycling between hot and cold temperatures to ensure a uniform and equilibrated sample.

-

Sample Loading: The homogenized sample is loaded into a thin-walled glass or quartz capillary tube (typically 1-2 mm in diameter) and hermetically sealed to prevent water evaporation during the experiment.

-

Data Acquisition: The sealed capillary is mounted in a SAXS instrument equipped with a temperature-controlled sample holder. X-ray scattering patterns are collected over a range of scattering vectors (q) typically from 0.01 to 0.6 Å⁻¹. For studying temperature-dependent phase transitions, data is collected at discrete temperature intervals, allowing the sample to equilibrate at each setpoint.

-

Data Analysis: The resulting 1D scattering profiles (intensity vs. q) are analyzed to identify the positions of the Bragg peaks. The ratio of the peak positions is characteristic of a specific liquid crystalline phase. For example, for the cubic phases, the peak positions will follow specific mathematical relationships corresponding to the Ia3d or Pn3m space groups. The lattice parameter of the phase can also be calculated from the peak positions.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature. It is particularly useful for detecting the enthalpy changes associated with phase transitions.

Methodology:

-

Sample Preparation: A small amount of the equilibrated this compound-water sample (typically 5-15 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed to prevent any loss of water during heating. An empty, hermetically sealed aluminum pan is used as a reference.

-

Thermal Program: The sample and reference pans are placed in the DSC cell. A temperature program is initiated, which typically involves heating the sample at a constant rate (e.g., 2-10 °C/min) over the temperature range of interest. A cooling cycle may also be employed to study the reversibility of the transitions.

-

Data Analysis: The DSC thermogram plots the differential heat flow against temperature. Endothermic peaks (heat absorption) or exothermic peaks (heat release) indicate phase transitions. The peak temperature provides the transition temperature, and the area under the peak is proportional to the enthalpy change of the transition.

Polarized Light Microscopy (PLM)

PLM is a qualitative technique used to visualize the texture and birefringence of the different liquid crystalline phases. Isotropic phases (like the cubic and micellar phases) appear dark under crossed polarizers, while anisotropic phases (like the lamellar and hexagonal phases) exhibit characteristic birefringent textures.

Methodology:

-

Sample Preparation: A small amount of the this compound-water sample is placed on a clean glass microscope slide and covered with a coverslip. The sample is gently sheared to a thin film.

-

Observation: The slide is placed on the stage of a polarized light microscope equipped with a temperature-controlled hot stage. The sample is observed between crossed polarizers.

-

Phase Identification: Isotropic phases (cubic and micellar) will appear dark and featureless. The lamellar phase typically shows "oily streaks" and Maltese cross textures. The hexagonal phase often displays a fan-like texture. By observing the changes in these textures as the temperature is varied, the phase transitions can be visually identified.

Visualization of Phase Transitions

The following diagram illustrates the logical progression of phase transitions in the this compound-water system as a function of increasing water content and temperature.

Caption: Logical flow of this compound-water phase transitions.

Conclusion

The thermal behavior of this compound-water systems is a rich and complex field with significant implications for the design of next-generation drug delivery vehicles. By understanding and controlling the phase transitions through careful manipulation of temperature and composition, it is possible to create sophisticated formulations with tailored drug release profiles. The experimental techniques outlined in this guide provide the necessary tools for researchers and drug development professionals to explore and harness the unique properties of these versatile systems. The continued investigation into these materials promises to yield further innovations in the fields of pharmaceuticals, cosmetics, and beyond.

References

Methodological & Application

Application Notes and Protocols: Preparation of Phytantriol Cubosomes for Protein Encapsulation

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of Phytantriol cubosomes, a promising nanocarrier system for the encapsulation and delivery of proteins. Cubosomes are nanoparticles with a unique internal bicontinuous cubic liquid crystalline structure, offering a high internal surface area for encapsulating hydrophilic, hydrophobic, and amphiphilic molecules, including therapeutic proteins.[1][2] Their biocompatibility and ability to provide sustained release make them an attractive option for drug delivery applications.[3][4]

Overview of Preparation Methods

Two primary methods are employed for the preparation of this compound cubosomes: the top-down and bottom-up approaches.[5][6][7]

-

Top-Down Method: This technique involves the dispersion of a bulk, viscous cubic phase of this compound into an aqueous medium using high-energy methods like sonication or high-pressure homogenization.[3][5][8] It is a rapid method that typically yields cubosomes with a particle size below 200 nm and low polydispersity.[5]

-

Bottom-Up Method (Solvent Precursor Dilution): In this approach, this compound is first dissolved in a hydrotrope (e.g., ethanol) to form a liquid precursor. This precursor is then added to an aqueous solution containing a stabilizer, leading to the spontaneous formation of cubosomes upon dilution.[9][10][11] This method requires less energy input compared to the top-down approach.[12]

The choice of method can influence the final properties of the cubosomes, such as particle size and the presence of other lipid structures like liposomes.[5][6][7]

Materials and Equipment

Materials:

-

This compound (3,7,11,15-tetramethyl-1,2,3-hexadecanetriol)

-

Aqueous Phase: Deionized or Milli-Q water

Equipment:

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Vortex mixer

-

Ultrasonicator (probe or bath) or High-pressure homogenizer (for top-down method)

-

Rotary evaporator (for bottom-up method, to remove ethanol)[5][6][7]

-

Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement

-

Cryogenic Transmission Electron Microscope (Cryo-TEM) for morphological analysis

-

Small-Angle X-ray Scattering (SAXS) instrument for structural analysis

Experimental Protocols

Protocol 1: Top-Down Method

This protocol is adapted from studies that have successfully produced stable this compound cubosomes.[5][6][7]

1. Preparation of the Bulk Cubic Phase: a. Weigh the desired amounts of this compound and Pluronic® F127. A common weight ratio of this compound to F127 is 4:1.[6] b. Melt the this compound and Pluronic® F127 together at a temperature above the melting point of this compound (around 40-50°C). c. Add a small amount of the aqueous phase (e.g., 10-20% w/w) to the molten lipid-stabilizer mixture. d. Vortex the mixture vigorously to form a homogenous, viscous gel (the bulk cubic phase). e. Allow the mixture to equilibrate at room temperature for at least 48 hours to ensure the formation of a well-ordered cubic phase.

2. Dispersion of the Cubic Phase: a. Add the remaining aqueous phase (containing the dissolved protein if encapsulating) to the bulk cubic phase. b. Disperse the mixture using a high-energy method:

- Ultrasonication: Use a probe sonicator with appropriate power settings and duration (e.g., several minutes with cooling cycles to prevent overheating).

- High-Pressure Homogenization: Pass the mixture through a high-pressure homogenizer for a specified number of cycles and pressure (e.g., 9 cycles at 1200 bar).[14]

3. Final Formulation: a. The resulting dispersion is the this compound cubosome formulation. b. Store the formulation at a suitable temperature (e.g., 4°C) for further characterization.

Protocol 2: Bottom-Up Method (Solvent Precursor Dilution)

This protocol is based on the solvent precursor dilution technique, which allows for spontaneous cubosome formation.[9][10][11]

1. Preparation of the Liquid Precursor: a. Dissolve the desired amount of this compound in a hydrotrope, such as ethanol. b. In a separate vessel, dissolve the Pluronic® F127 in the aqueous phase. If encapsulating a protein, dissolve it in this aqueous phase.

2. Formation of Cubosomes: a. While stirring the aqueous Pluronic® F127 solution, add the this compound-ethanol solution dropwise. b. The spontaneous formation of a milky dispersion indicates the formation of cubosomes.

3. Removal of Hydrotrope: a. If necessary, remove the ethanol from the dispersion using a rotary evaporator under reduced pressure.[5][6][7]

4. Final Formulation: a. The resulting dispersion is the this compound cubosome formulation. b. Store the formulation at an appropriate temperature for subsequent analysis.

Characterization of this compound Cubosomes

Thorough characterization is crucial to ensure the quality and desired properties of the prepared cubosomes.

-

Particle Size, Polydispersity Index (PDI), and Zeta Potential: These parameters are measured using Dynamic Light Scattering (DLS). The particle size of cubosomes typically ranges from 150 to 300 nm with a low PDI, indicating a narrow size distribution.[5] The zeta potential provides an indication of the colloidal stability of the dispersion.[11]

-

Morphology: Cryogenic Transmission Electron Microscopy (Cryo-TEM) is used to visualize the morphology of the cubosomes, confirming their cubic shape and internal structure.[6][7]

-

Internal Structure: Small-Angle X-ray Scattering (SAXS) is employed to determine the internal liquid crystalline structure of the cubosomes, which is typically a double-diamond (Pn3m) or primitive (Im3m) cubic phase.[4][6][7]

-

Protein Encapsulation Efficiency: To determine the amount of protein successfully encapsulated, the cubosome dispersion is centrifuged to separate the cubosomes from the aqueous phase containing unencapsulated protein. The amount of protein in the supernatant is then quantified using a suitable protein assay (e.g., BCA or Bradford assay). The encapsulation efficiency is calculated as follows:

Encapsulation Efficiency (%) = [(Total Protein - Free Protein) / Total Protein] x 100

Quantitative Data Summary

The following tables summarize typical quantitative data for this compound cubosomes prepared by different methods.

Table 1: Physicochemical Properties of this compound Cubosomes Prepared by Top-Down vs. Bottom-Up Methods. [5]

| Preparation Method | This compound:F127 Ratio | Particle Size (nm) | PDI | Zeta Potential (mV) |

| Top-Down (TD) | 1:2 | 190 ± 5 | 0.21 | -23 ± 4 |

| 1:1 | 153 ± 5 | 0.14 | -25 ± 8 | |

| 2:1 | 180 ± 3 | 0.20 | -28 ± 2 | |

| 4:1 | 203 ± 4 | 0.16 | -25 ± 3 | |

| Bottom-Up (BU) | 1:2 | 330 ± 50 | 0.43 | -23 ± 1 |

| 1:1 | 300 ± 20 | 0.26 | -25 ± 3 | |

| 2:1 | 330 ± 60 | 0.19 | -25 ± 4 | |

| 4:1 | 320 ± 60 | 0.17 | -26 ± 5 |

Table 2: Formulation Parameters for Protein (Ovalbumin) Encapsulation in this compound Cubosomes (Bottom-Up Method). [9][10]

| Formulation Component | Concentration |

| This compound | Varies |

| Pluronic® F127 | Varies |

| Hydrotrope (Ethanol) | Varies |

| Ovalbumin | Varies |

Note: The optimal concentrations for protein encapsulation need to be determined experimentally.

Visualizations

Experimental Workflow for Cubosome Preparation

Caption: Experimental workflows for top-down and bottom-up preparation of this compound cubosomes.

Logical Relationship of Cubosome Characterization

Caption: Logical workflow for the characterization of protein-loaded this compound cubosomes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. jabps.journals.ekb.eg [jabps.journals.ekb.eg]

- 4. Characterization of cubosomes as a targeted and sustained transdermal delivery system for capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchmgt.monash.edu [researchmgt.monash.edu]

- 6. researchgate.net [researchgate.net]

- 7. Impact of preparation method and variables on the internal structure, morphology, and presence of liposomes in this compound-Pluronic(®) F127 cubosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Preparation of this compound cubosomes by solvent precursor dilution for the delivery of protein vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Application Notes & Protocols: Phytantriol for In Situ Forming Gels in Sustained Drug Release

Introduction

Phytantriol (PT) is a biocompatible and biodegradable amphiphilic lipid that has garnered significant attention in the development of advanced drug delivery systems. Its ability to self-assemble into various liquid crystalline phases, such as cubic and hexagonal mesophases, upon contact with aqueous environments makes it an ideal candidate for in situ forming gels. These systems are administered as low-viscosity solutions that undergo a phase transition to a viscous gel at the site of injection, creating a drug depot for sustained release. This technology offers several advantages, including ease of administration, reduced dosing frequency, localized drug action, and protection of labile drugs from degradation.

This document provides a comprehensive overview of the applications, experimental protocols, and characterization of this compound-based in situ forming gels for sustained drug release, intended for researchers, scientists, and drug development professionals.

Applications

This compound-based in situ forming gels have been explored for various therapeutic applications, demonstrating their versatility and potential in controlled drug delivery.

-

Intra-articular Delivery: For the treatment of conditions like rheumatoid arthritis, these gels can be injected directly into the joint cavity. The in situ formed gel provides sustained release of anti-inflammatory drugs, such as sinomenine hydrochloride, directly at the target site, minimizing systemic side effects.

-

Vaginal Drug Delivery: The gels can be used for the local and sustained release of drugs for vaginal applications. Studies have shown that these formulations are non-irritant and can reside in the vagina for extended periods, offering a promising strategy for treating vaginal conditions.

-

Cancer Therapy: As a novel embolic agent, this compound-based gels can be used for the transarterial chemoembolization of tumors. The gel can deliver anticancer drugs like hydroxycamptothecine directly to the tumor site while simultaneously blocking the blood supply, leading to a sustained anti-tumor effect.

-

Ophthalmic Drug Delivery: In situ gels are a promising platform for ophthalmic drug delivery, as they can increase the residence time of the drug on the ocular surface, improving bioavailability.

Data Presentation

The following tables summarize the quantitative data from various studies on this compound-based in situ forming gels.

Table 1: Formulation Compositions of this compound-Based In Situ Gels

| Formulation Code | This compound (PT) (w/w%) | Ethanol (ET) (w/w%) | Water (w/w%) | Vitamin E Acetate (VitEA) (w/w%) | Drug | Application | Reference |

| ISV₂ (Optimal) | 64 | 16 | 20 | - | Sinomenine Hydrochloride | Intra-articular | |

| ISH₂ | 60.8 | 16 | 20 | 3.2 | Sinomenine Hydrochloride | Intra-articular | |

| PILG | 64 | 16 | 20 | - | Sinomenine Hydrochloride | Vaginal | |

| F1 | 64 | 16 | 20 | - | Not specified | General | |

| F2 | 56 | 24 | 20 | - | Not specified | General | |

| F3 | 48 | 32 | 20 | - | Not specified | General | |

| F4 | 68 | 17 | 15 | - | Not specified | General | |

| F5 | 72 | 18 | 10 | - | Not specified | General |

Table 2: Physicochemical Properties of this compound-Based In Situ Gels

| Formulation Code | pH | Syringeability (25 G needle) | Minimum Water for Gelation (Vmin) (µL/100mg) | Gelation Time (Tg) (s) | Viscosity (sol) (mPa·s) | Viscosity (gel) (mPa·s) | Reference |

| ISV₂ Formulations | 5.08–5.26 | Injectable | Not Specified | Not Specified | Not Specified | Not Specified | |

| ISH₂ | 5.51 | Injectable | Not Specified | Not Specified | Not Specified | Not Specified | |

| PILG | Not Specified | Not Specified | 64.56 | 3.92 | Low | 4-5 orders of magnitude higher |

Table 3: In Vitro Drug Release from this compound-Based In Situ Gels

| Formulation | Drug | Release Duration | Release Medium | Key Findings | Reference |

| Optimal ISV₂ | Sinomenine Hydrochloride | 6 days | pH 7.4 PBS | Sustained release profile | |

| ISH₂ | Sinomenine Hydrochloride | >10 days | pH 7.4 PBS | Slower and more prolonged release compared to ISV₂ | |

| PILG | Sinomenine Hydrochloride | 144 hours (6 days) | Not Specified | Sustained release compared to solution and carbomer gels | |

| HCPT-loaded formulation | Hydroxycamptothecine | Up to 30 days | Not Specified | Release affected by initial composition and drug loading |

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound-based in situ forming gels.

Protocol 1: Preparation of this compound-Based In Situ Forming Gel

This protocol describes the preparation of a low-viscosity precursor solution that forms a gel upon contact with an aqueous environment.

Materials:

-

This compound (PT)

-

Ethanol (ET)

-

Deionized Water

-

Active Pharmaceutical Ingredient (API)

-

Vortex mixer

-

Analytical balance

Procedure:

-

Weigh the required amounts of this compound, Ethanol, and Water according to the desired formulation ratio (e.g., 64:16:20 w/w/w for PT:ET:Water).

-

If incorporating a drug, dissolve the API in the water or ethanol phase, depending on its solubility.

-

Combine the this compound, ethanol, and water (or drug solution) in a sealed vial.

-

Vortex the mixture until a homogenous, isotropic solution is formed.

-

Allow the solution to equilibrate at room temperature for at least 48 hours before further characterization.

Protocol 2: Characterization of the In Situ Formed Gel Structure

This protocol outlines the methods to confirm the liquid crystalline structure of the gel formed after the precursor solution comes into contact with excess water.

A. Crossed Polarized Light Microscopy (CPLM)

Purpose: To qualitatively identify the liquid crystalline phase (e.g., cubic or hexagonal) based on its optical texture.

Procedure:

-

Place a small drop of the prepared precursor solution on a microscope slide.

-

Add a drop of excess water to simulate physiological conditions.

-

Cover with a coverslip and seal the edges.

-

Observe the sample under a polarized light microscope.

-

A dark, isotropic appearance is characteristic of a cubic phase, while fan-like textures are indicative of a hexagonal phase.

B. Small-Angle X-ray Scattering (SAXS)

Purpose: To definitively identify the liquid crystalline phase by analyzing the diffraction pattern.

Procedure:

-

Load the in situ formed gel (prepared by mixing the precursor solution with excess water) into a SAXS sample holder.

-

Acquire the SAXS pattern using a SAXS instrument.

-

The positions of the diffraction peaks are used to determine the lattice parameters and identify the specific liquid crystalline phase (e.g., cubic Pn3m, Im3m, or hexagonal H₂).

Protocol 3: Evaluation of Physicochemical Properties

This protocol details the methods to assess the key physicochemical properties of the precursor solution and the resulting gel.

A. Syringeability

Purpose: To ensure the formulation can be easily administered using a standard syringe and needle.

Procedure:

-

Draw the precursor solution into a 1 mL syringe fitted with a specific gauge needle (e.g., 25 G).

-

Qualitatively assess the ease of injection. The formulation should be easily injectable without applying excessive force.

B. pH Determination

Purpose: To ensure the pH of the formulation is within a physiologically acceptable range (typically 4-9 for parenteral administration).

Procedure:

-

Measure the pH of the precursor solution using a calibrated pH meter.

C. Determination of Minimum Volume of Water for Gelation (Vmin)

Purpose: To determine the minimum amount of aqueous fluid required to induce the sol-gel transition.

Procedure:

-

Place a known weight (e.g., 0.1 g) of the precursor solution into a small vial with a magnetic stirrer.

-

Incubate the vial at 37°C in a water bath with gentle stirring.

-

Gradually add water dropwise until the solution transforms into a gel and the magnetic stirrer stops moving.

-

The total volume of water added is the Vmin.

D. Determination of Gelation Time (Tg)

Purpose: To measure the time required for the sol-gel transition to occur in the presence of excess aqueous fluid.

Procedure:

-

Place a known weight (e.g., 0.1 g) of the precursor solution into a vial with a magnetic stirrer.

-

Incubate at 37°C for 5 minutes.

-

Add a predefined excess volume of water (e.g., 0.3 mL) and start a timer.

-

The time at which the magnetic stirrer completely stops moving is recorded as the Tg.

Protocol 4: In Vitro Drug Release Study

This protocol describes a common method to evaluate the drug release profile from the in situ formed gel.

Materials:

-

Dialysis membrane (e.g., 14,000 Da MWCO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Horizontal shaker or water bath

-

Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Accurately weigh a specific amount of the drug-loaded precursor solution (e.g., 0.5 g) and place it into a dialysis bag.

-

Seal the dialysis bag and immerse it in a known volume of release medium (e.g., 6 mL of pH 7.4 PBS) in a sealed container.

-

Place the container in a horizontal shaker or water bath maintained at 37°C with gentle agitation (e.g., 60 rpm).

-

At predetermined time intervals, withdraw an aliquot of the release medium for drug analysis.

-

Replace the withdrawn volume with fresh release medium to maintain sink conditions.

-

Quantify the drug concentration in the collected samples using a suitable analytical method.

-

Calculate the cumulative percentage of drug released over time.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound-based in situ forming gels.

Caption: Overall workflow from formulation to in vivo evaluation.

Caption: The sol-gel transition process of the in situ forming gel.

Caption: Logical diagram of characterization methods.

Conclusion

This compound-based in situ forming gels represent a highly promising platform for sustained drug delivery. Their ease of preparation, administration, and ability to form a stable drug depot in situ make them suitable for a wide range of therapeutic applications. The protocols and data presented in this document provide a solid foundation for researchers and drug development professionals to explore and optimize these advanced drug delivery systems for their specific needs. Further research will likely focus on expanding the range of compatible drugs, fine-tuning release kinetics, and evaluating long-term in vivo performance and biocompatibility.

Application Notes: Cryo-TEM Imaging for the Visualization of Phytantriol Nanostructures

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phytantriol (3,7,11,15-tetramethyl-1,2,3-hexadecanetriol) is a biocompatible and chemically stable amphiphilic lipid that self-assembles in aqueous environments to form a variety of lyotropic liquid crystalline nanostructures.[1][2] These non-lamellar structures, particularly the inverse bicontinuous cubic (QII) and inverse hexagonal (HII) phases, are of significant interest for drug delivery applications.[2] They offer a large interfacial area and can encapsulate both hydrophobic and hydrophilic bioactive molecules, providing sustained and controlled release.[1][2]

Dispersions of these liquid crystalline phases, known as cubosomes (from cubic phase) and hexosomes (from hexagonal phase), are nanoparticles that retain the internal structure of the parent bulk phase.[3] Visualizing the complex internal nanostructure and overall morphology of these particles is critical for formulation development and quality control. Cryogenic Transmission Electron Microscopy (Cryo-TEM) is an indispensable technique for this purpose, allowing for high-resolution imaging of the nanostructures in their near-native, hydrated state.[4][5] This document provides detailed protocols and application notes for the successful Cryo-TEM imaging of this compound-based nanostructures.

Principle of Cryo-TEM for this compound Nanostructures

Cryo-TEM enables the direct visualization of nanostructures by flash-freezing a thin aqueous film of the sample on a TEM grid.[6][7] This process, known as vitrification, cools the sample so rapidly that water molecules do not have time to crystallize, instead forming a glassy, amorphous solid.[7][8] This preserves the native morphology of the this compound nanostructures, which would otherwise be destroyed by the dehydration and staining artifacts common in conventional TEM.

Cryo-TEM is uniquely suited to:

-

Confirm Particle Morphology: Determine the overall shape and size distribution of cubosomes and hexosomes, which can range from spherical to polygonal.[9][10]

-

Resolve Internal Nanostructure: Directly visualize the periodic, honeycombed internal lattice of the cubic or hexagonal phases.[3][11]

-

Identify Co-existing Phases: Detect the presence of other structures, such as vesicles or liposomes, which can co-exist in a dispersion and are difficult to distinguish by other methods.[12]

-

Complement Scattering Techniques: While Small-Angle X-ray Scattering (SAXS) provides quantitative data on the average lattice parameters and phase symmetry (e.g., Pn3m, Ia3d), Cryo-TEM provides direct visual confirmation of these structures.[3][12][13]

Experimental Protocols

Protocol 1: Preparation of this compound Nanodispersions

The quality of Cryo-TEM images is highly dependent on the quality of the nanoparticle dispersion. Two primary methods are used for preparing this compound cubosomes.[1][12]

A) Top-Down (TD) Method This approach involves breaking down a bulk viscous cubic phase gel into nanoparticles using high energy.[12] It is a rapid method that often produces particles below 200 nm with low polydispersity.[12]

-

Preparation of Bulk Phase: Melt this compound at approximately 40-60°C. Add a stabilizer solution (e.g., Pluronic® F127 in deionized water) to the molten lipid. A common ratio is 4:1 this compound-to-F127 (w/w).[12]

-

Hydration & Equilibration: Allow the mixture to hydrate and equilibrate at room temperature for at least 48 hours in a sealed container to form a homogenous, viscous gel.

-

Dispersion: Add excess water to the gel. Disperse the mixture using high-energy ultrasonication (e.g., 80% amplitude, pulse cycle 1 for 30 minutes) at a controlled temperature (e.g., 40°C) until a milky, homogenous dispersion is formed.[12] Alternatively, high-pressure homogenization (e.g., 1200 bar for 9 cycles) can be used for dispersion.[13]

B) Bottom-Up (BU) Method This method involves the self-assembly of lipids from a solution upon removal of a hydrotrope, such as ethanol.[12]

-

Lipid Solution Preparation: Dissolve this compound and a stabilizer (e.g., Pluronic® F127) in ethanol.

-

Injection/Hydration: Inject the ethanolic solution into an aqueous phase under stirring. This initially forms vesicles.[12]

-

Solvent Removal: Remove the ethanol using a rotary evaporator. The removal of the hydrotrope triggers the conversion of vesicles into cubosomes with well-defined internal structures.[12]

Protocol 2: Cryo-TEM Sample Preparation (Vitrification)

This is the most critical step for successful imaging. The goal is to create a thin, vitrified layer of the dispersion without artifacts.

-

Grid Preparation: Use TEM grids with a perforated carbon support film (e.g., Quantifoil® or C-flat™). The grids should be glow-discharged for 15-30 seconds immediately before use to render the surface hydrophilic, ensuring even spreading of the sample.

-

Sample Application: In a controlled environment chamber with high humidity (>95%) to prevent evaporation, apply 3-4 µL of the this compound nanodispersion to the carbon side of the glow-discharged grid.

-

Blotting: Blot the grid with filter paper to remove excess liquid, leaving a thin film (typically <300 nm) spanning the holes of the carbon film.[7] The blotting time is crucial and must be optimized (typically 1-5 seconds).

-

Plunge-Freezing: Immediately after blotting, rapidly plunge the grid into a cryogen, such as liquid ethane or a liquid ethane/propane mixture, cooled by liquid nitrogen.[14] This vitrifies the sample.

-

Storage: Transfer the vitrified grid to a liquid nitrogen storage dewar until it is ready for imaging.

Protocol 3: Cryo-TEM Imaging and Data Acquisition

-

Microscope Setup: Use a transmission electron microscope equipped with a cryo-holder and a field emission gun (FEG), operated at an acceleration voltage of 120-200 kV.[14]

-

Sample Loading: Transfer the vitrified grid into the cryo-holder under liquid nitrogen and then insert it into the microscope. Ensure the stage temperature is maintained below -170°C to prevent devitrification.

-

Low-Dose Imaging: Locate areas of interest (thin ice over holes) at low magnification. All subsequent focusing and imaging must be performed under low electron dose conditions (<10-20 electrons/Ų) to minimize radiation damage to the beam-sensitive nanostructures.[14]

-

Image Acquisition: Record images on a high-sensitivity CCD or direct electron detector. A slight defocus (1-3 µm) is typically used to enhance phase contrast, making the internal nanostructure visible.

Data Presentation and Analysis

Cryo-TEM analysis provides both qualitative and quantitative data that are crucial for characterizing this compound nanostructures.

Qualitative Analysis

-

Morphology: Observe the overall shape of the particles. Cubosomes often appear as faceted, polygonal, or nearly spherical nanoparticles.[9]

-

Internal Structure: Identify the characteristic periodic patterns within the particles. Pn3m cubic phases often show a "honeycomb" or "checkerboard" pattern depending on the viewing angle, while Ia3d phases display a different symmetry.[3][15] Hexosomes will show parallel striations corresponding to the hexagonal lattice.

Quantitative Data Summary

The tables below summarize typical quantitative data obtained from studies characterizing this compound nanostructures, often using Cryo-TEM in conjunction with other techniques like Dynamic Light Scattering (DLS) and SAXS.

Table 1: Physicochemical Properties of this compound Cubosomes

| Formulation Parameter | Mean Particle Size (nm) | Polydispersity Index (PDI) | Internal Structure (Symmetry) | Reference |

|---|---|---|---|---|

| Unloaded Cubosomes (1200 bar, 9 cycles) | 256.9 ± 4.9 | Narrow | Pn3m | [13] |

| 18.0 wt% Daptomycin-Loaded | ~250 | < 0.2 | Cubic | [10][14] |

| 2% w/w DLGL/PHY Stabilizer | ~200 | N/A | Pn3m | [11] |

| 10% w/w DLGL/PHY Stabilizer (in PBS) | ~200 | N/A | Im3m |[11] |

Table 2: Typical Cryo-TEM Imaging Parameters

| Parameter | Typical Setting/Value | Purpose | Reference |

|---|---|---|---|

| Acceleration Voltage | 120 kV | Provides sufficient resolution for nanostructure visualization. | [14] |

| Electron Dose | 8-10 electrons/Ų | Minimizes radiation damage to the sample. | [14] |

| Defocus Range | 1-3 µm underfocus | Enhances phase contrast to make internal features visible. | General Practice |

| Cryo-Holder Temp. | < -170 °C | Prevents the vitrified sample from turning into crystalline ice. |[13] |

Visualized Workflows and Structures

The following diagrams illustrate the experimental workflow and the structural diversity of this compound nanostructures.

Caption: Workflow from this compound nanostructure formulation to Cryo-TEM analysis.

Caption: Common nanostructures formed by this compound visualized with Cryo-TEM.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound based smart nano-carriers for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterisation of bicontinuous cubic liquid crystalline systems of this compound and water using cryo field emission scanning electron microscopy (cryo FESEM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Cryo-TEM Imaging of Soft Lipid Nanoparticles [aimspress.com]

- 6. joachimfranklab.org [joachimfranklab.org]

- 7. Advances in cryogenic transmission electron microscopy for the characterization of dynamic self-assembling nanostructures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Technologies for Vitrification Based Cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Preparation of Cubosomes with Improved Colloidal and Structural Stability Using a Gemini Surfactant - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchmgt.monash.edu [researchmgt.monash.edu]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

Application Note: Phytantriol as a Matrix for In Meso Crystallization of Membrane Proteins

Audience: Researchers, scientists, and drug development professionals.

Introduction

The in meso or lipidic cubic phase (LCP) crystallization method has become a powerful and widely used technique for obtaining high-resolution crystal structures of membrane proteins.[1][2][3] This method utilizes a bicontinuous lipidic mesophase as a matrix to host and organize membrane proteins, facilitating their crystallization.[1][4] While monoolein is the most commonly used lipid for creating this mesophase, phytantriol presents a chemically stable and effective alternative.[5] this compound, an amphiphilic branched triol, self-assembles in the presence of water to form various lyotropic liquid-crystalline phases, including the crucial bicontinuous cubic phases (QII) necessary for in meso crystallization.[5][6] This document provides detailed protocols and quantitative data for utilizing this compound as a matrix for the crystallization of membrane proteins.

Properties and Phase Behavior of this compound

This compound (3,7,11,15-tetramethyl-1,2,3-hexadecanetriol) is known for its chemical stability and its ability to form cubic phases in aqueous solutions.[5] The specific mesophase formed is dependent on hydration levels and temperature. The two most relevant cubic phases for crystallization are the diamond (Pn3m space group) and gyroid (Ia3d space group) bicontinuous cubic phases.[6] The Pn3m phase is particularly effective for crystallization.[7] The phase behavior of this compound in water is critical for designing crystallization experiments.

Table 1: Temperature and Hydration Dependent Phase Behavior of this compound-Water System

| Water Concentration (% w/w) | Temperature (°C) | Dominant Phase | Space Group | Reference |

|---|---|---|---|---|

| 6 - 13 | Room Temp. | Lamellar (Lα) | - | [5] |

| 14 - 23 | Room Temp. | Gyroid Cubic (QII) | Ia3d | [5] |

| 26 - 28 | Room Temp. | Diamond Cubic (QII) | Pn3m | [5] |

| >28 (excess water) | 25 - 40 | Diamond Cubic (QII) | Pn3m | [8] |

| Excess water | ~44 - 54 | Inverse Hexagonal (HII) | - |[5][9] |

Note: The exact transition temperatures and concentration boundaries can be influenced by impurities and the specific commercial source of this compound.[6][9]

Experimental Workflow for In Meso Crystallization

The overall workflow involves preparing the protein-laden mesophase, dispensing it into crystallization plates, and screening for crystal growth. The viscous, toothpaste-like consistency of the cubic phase requires specialized handling techniques, typically involving coupled syringes.[2][10]

Caption: Workflow for preparing and setting up in meso crystallization trials.

Detailed Experimental Protocols

Protocol 1: Preparation of Protein-Laden this compound Mesophase

This protocol describes the manual preparation of the mesophase using a coupled syringe mixing device.[10]

1. Materials and Reagents:

- Purified membrane protein in detergent solution (e.g., 10-50 mg/mL).

- High-purity this compound.

- Two gas-tight Hamilton syringes (e.g., 50 or 100 µL).

- A narrow-bore syringe coupler.

- A dispensing syringe (e.g., 10 µL) with a repeat dispenser.

2. Procedure:

- Gently warm the this compound to a fluid state if it is solid at room temperature.

- Load one of the larger syringes with the membrane protein solution.

- Load the second large syringe with molten this compound. A typical starting ratio is 2 parts protein solution to 3 parts lipid by volume (40% water content).[2]

- Connect the two syringes using the coupler, ensuring no air bubbles are trapped.

- Manually mix the contents by pushing the plungers back and forth for at least 100 cycles. The mixture will become progressively more viscous and optically clear as the homogenous cubic phase forms.[10]

- Once mixed, transfer the entire protein-laden mesophase into one syringe.

- Replace the empty syringe with the smaller dispensing syringe.

- Transfer the mesophase from the larger syringe into the dispensing syringe via the coupler for use in setting up crystallization plates.

Protocol 2: Setting Up Crystallization Plates

This protocol uses glass sandwich plates, which offer excellent optical quality for viewing the viscous mesophase.[11]

1. Materials and Reagents:

- Protein-laden mesophase in a dispensing syringe.

- Glass sandwich crystallization plates.

- Precipitant solutions (from commercial or custom screens).

- Glass coverslips (e.g., 22 x 22 mm).

- Pipette for dispensing precipitant solution.

2. Procedure:

- Using the repeat dispenser, carefully dispense a small bolus (e.g., 200 nL) of the protein-laden mesophase into a well of the glass plate.[11]

- Immediately, overlay the mesophase bolus with 1-2 µL of the precipitant solution.[11] It is crucial to avoid letting the mesophase dehydrate before adding the precipitant.

- Repeat for adjacent wells as desired.

- Carefully place a glass coverslip over the wells to seal them.

- Incubate the plate at a constant temperature (e.g., 4°C, 17°C, or 20°C).[2]

Protocol 3: Crystal Visualization and Harvesting

1. Visualization:

- The cubic mesophase is optically isotropic and appears dark between crossed polarizers.[11]

- Crystals, being ordered and birefringent, will appear as bright objects against the dark background, making them easy to identify.[11]

- Monitor plates for crystal growth over time, typically from a few hours to several weeks.

2. Harvesting:

- Harvesting crystals from the viscous mesophase can be challenging.

- Use micro-tools such as small mounted loops, micropipette tips, or specialized harvesting tools to carefully extract the crystal along with a small amount of the surrounding lipidic phase.

- The surrounding mesophase can act as a natural cryoprotectant.

- Immediately flash-cool the harvested crystal in liquid nitrogen for X-ray diffraction analysis.

Quantitative Experimental Parameters

Successful crystallization depends on a combination of factors including the lipid environment, protein concentration, and the composition of the precipitant solution.

Table 2: Typical Parameters for In Meso Crystallization using this compound

| Parameter | Typical Value / Range | Notes | Reference |

|---|---|---|---|

| Lipid to Protein Solution Ratio (v/v) | 3:2 | Results in a mesophase with ~40% (w/w) aqueous content. | [2] |

| Final Protein Concentration | 10 - 50 mg/mL (in aqueous phase) | Higher concentrations are often more successful. | [11] |

| Dispensed Mesophase Volume | ~200 nL | Smaller volumes can be used with robotic systems. | [11] |

| Precipitant Solution Volume | 1 - 2 µL | Sufficient to fully cover the mesophase bolus. | [11] |

| Incubation Temperature | 0 - 23 °C | Temperature affects mesophase stability and crystal growth kinetics. | [12] |

| Common Precipitants | PEGs (various MWs), salts (e.g., NaCl, (NH₄)₂SO₄), buffers | Components can affect the stability and lattice parameters of the cubic phase. |[13] |

Factors Influencing this compound Mesophase Stability

The stability of the bicontinuous cubic phase is paramount for successful crystallization. Various components in the protein buffer and precipitant solution can influence or disrupt the mesophase.

Caption: Relationship between experimental factors and this compound mesophase stability.

-

Detergents: Residual detergent from protein purification can impact mesophase stability. It is crucial to establish that the specific detergent and its concentration do not destroy the cubic phase.[1][12]

-

Precipitants: High concentrations of certain salts or high molecular weight PEGs can dominate the phase behavior, sometimes inducing transitions to lamellar or hexagonal phases, which are not conducive to in meso crystallization.[2][13]

-

Additive Lipids: The addition of other lipids, such as cholesterol, can be used to tailor the properties of the cubic phase matrix, potentially better mimicking the native membrane environment of the target protein.[14][15]

Conclusion

This compound is a robust and valuable alternative to monoolein for the in meso crystallization of membrane proteins. Its chemical stability and well-defined phase behavior provide a reliable matrix for structural biologists. By carefully controlling experimental parameters such as hydration, temperature, and additive concentrations, researchers can successfully leverage this compound-based lipidic cubic phases to grow high-quality crystals of challenging membrane protein targets, thereby advancing research in structural biology and structure-based drug design.

References

- 1. Crystallizing Membrane Proteins Using Lipidic Mesophases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review of the lipid cubic phase or in meso method for crystallizing membrane and soluble proteins and complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystallizing membrane proteins using lipidic mesophases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A fast, simple and robust protocol for growing crystals in the lipidic cubic phase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In meso crystallogenesis. Compatibility of the lipid cubic phase with the synthetic digitonin analogue, glyco-diosgenin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Membrane protein crystallization in meso: lipid type-tailoring of the cubic phase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. royalsocietypublishing.org [royalsocietypublishing.org]

Application Note & Protocol: Formulation and Characterization of Phytantriol-Based Nanoparticles for Transdermal Drug Delivery

Introduction

Phytantriol-based nanoparticles, particularly cubosomes, are advanced lipid-based drug delivery systems attracting significant interest for transdermal applications.[1] These nanoparticles are formed from the self-assembly of this compound, a biocompatible and chemically stable amphiphilic lipid, in an aqueous environment, typically with a stabilizing agent like Poloxamer 407.[1][2] The resulting nanoparticles possess a unique, bicontinuous cubic liquid crystalline structure, characterized by a honeycomb-like network of two separate, non-intersecting aqueous channels separated by a lipid bilayer.[3][4] This structure allows for the encapsulation of a wide range of therapeutic agents, including hydrophilic, lipophilic, and amphiphilic molecules.[1][4]

The primary advantages of using this compound-based nanoparticles for transdermal delivery include their high drug-loading capacity due to a large internal surface area, the ability to provide sustained drug release, and their potential to enhance skin penetration.[5][6][7] The lipid components can interact with the stratum corneum, fluidizing the lipid matrix and facilitating drug permeation into deeper skin layers.[2][8] This application note provides detailed protocols for the formulation, characterization, and in vitro performance evaluation of this compound-based nanoparticles.

Section 1: Formulation Protocols

Two primary methods are employed for the preparation of this compound-based cubosomes: the "top-down" approach, which involves dispersing a bulk cubic phase, and the "bottom-up" approach, which relies on controlled precipitation from a solution.[1]

Protocol 1.1: Top-Down Formulation Method

This method involves hydrating the lipid to form a viscous bulk cubic gel, which is then dispersed into nanoparticles using high-energy processes like homogenization or sonication.[1][6]

Materials and Equipment:

-

This compound (PHYT)

-

Poloxamer 407 (Pluronic F127)

-

Active Pharmaceutical Ingredient (API)

-

Deionized water

-

Magnetic stirrer and heat plate

-

High-pressure homogenizer or probe sonicator

-

Vortex mixer

Procedure:

-

Melt Lipid and Drug: Accurately weigh this compound and the lipophilic API. Melt them together in a glass vial at approximately 40-70°C to form a homogenous oil phase.[5]

-

Prepare Aqueous Phase: In a separate vessel, dissolve Poloxamer 407 (stabilizer) in deionized water. If the API is hydrophilic, it can be dissolved in this aqueous phase. Heat to the same temperature as the oil phase.[5]

-

Form Bulk Cubic Phase: Gradually add the aqueous phase to the molten lipid phase under gentle magnetic stirring. Continue mixing until a clear, viscous cubic phase gel is formed. Allow the mixture to equilibrate for at least 48 hours at room temperature.[6]

-

Pre-Dispersion: Add the remaining deionized water to the cubic phase gel and disrupt it under vigorous mechanical stirring or vortexing to form a crude, milky dispersion.[6]

-

Homogenization: Fragment the crude dispersion into nanoparticles using either:

-

High-Pressure Homogenization: Process the dispersion through a high-pressure homogenizer at pressures around 1200 bar for multiple cycles (e.g., 9 cycles) to achieve a uniform nanoparticle suspension.[4][9]

-

Probe Sonication: Sonicate the dispersion intermittently using a probe sonicator, ensuring the sample is kept cool in an ice or water bath to prevent overheating.[6]

-

-

Final Formulation: The resulting milky suspension contains the this compound-based nanoparticles ready for characterization.

Protocol 1.2: Bottom-Up Formulation Method

This energy-efficient method involves dissolving the lipid in a hydrotrope (like ethanol) and then adding this solution to an aqueous stabilizer solution, causing the nanoparticles to spontaneously form upon dilution.[1][10]

Materials and Equipment:

-

This compound (PHYT)

-

Poloxamer 407 (Pluronic F127)

-

Ethanol (or another suitable hydrotrope)

-

Active Pharmaceutical Ingredient (API)

-

Deionized water

-

Magnetic stirrer and heat plate

-

Dropper or syringe pump

Procedure:

-

Prepare Lipid-Hydrotrope Solution: Dissolve this compound and the API in ethanol with gentle stirring at around 40°C to create a clear lipid precursor solution.[11]

-

Prepare Aqueous Phase: In a separate beaker, dissolve Poloxamer 407 in deionized water and maintain it at the same temperature (40°C) with continuous stirring.[11]

-

Nanoparticle Formation: Add the lipid-hydrotrope solution dropwise to the aqueous stabilizer solution under constant stirring. The nanoparticles will form spontaneously as the ethanol diffuses into the water.[1][11]

-

Solvent Removal (Optional): If necessary, the ethanol can be removed by stirring the dispersion in an open container at 40°C to allow for evaporation or through dialysis against pure water.[11]

-

Final Formulation: The resulting dispersion contains the this compound-based nanoparticles. This method often yields smaller and more uniform particles with lower energy input.[10]

Section 2: Physicochemical Characterization Protocols

Thorough characterization is essential to ensure the quality, stability, and performance of the nanoparticles.

Protocol 2.1: Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are crucial for predicting the stability and skin interaction of the nanoparticle dispersion.

Equipment:

-

Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer (e.g., Zetasizer).

Procedure:

-

Sample Preparation: Dilute a small aliquot of the nanoparticle dispersion with deionized water to an appropriate concentration to avoid multiple scattering effects.

-

DLS Measurement:

-

Transfer the diluted sample to a disposable cuvette.

-

Place the cuvette in the DLS instrument.

-

Perform the measurement to determine the average hydrodynamic diameter (particle size) and the Polydispersity Index (PDI), which indicates the width of the size distribution.[12] A PDI value below 0.3 is generally considered acceptable for drug delivery applications.

-

-

Zeta Potential Measurement:

-

Transfer the diluted sample to a specific zeta potential cell (e.g., folded capillary cell).

-

Place the cell in the instrument.

-

The instrument applies an electric field and measures the particle velocity to calculate the zeta potential.[13] Zeta potential values greater than +30 mV or less than -30 mV suggest good colloidal stability due to electrostatic repulsion.[13]

-

Protocol 2.2: Morphological and Structural Analysis

Cryogenic Transmission Electron Microscopy (Cryo-TEM): This technique visualizes the morphology and internal cubic structure of the nanoparticles in their hydrated state.[3]

-

Procedure: A small drop of the nanoparticle dispersion is applied to a TEM grid, vitrified by rapid plunging into liquid ethane, and then observed under a transmission electron microscope at cryogenic temperatures. The resulting images reveal the size, shape, and internal lattice structure of the cubosomes.[14][15]

Small-Angle X-ray Scattering (SAXS): SAXS is used to confirm the internal liquid crystalline structure (e.g., Pn3m, Im3m, or Ia3d space groups) of the nanoparticles.[6][16]

-

Procedure: The nanoparticle dispersion is placed in a sample holder and exposed to a collimated X-ray beam. The scattering pattern is recorded by a detector. The positions of the Bragg peaks in the scattering pattern are used to identify the specific type of cubic lattice, confirming the cubosome structure.[3]

Protocol 2.3: Encapsulation Efficiency (EE%) and Drug Loading (DL%)

This protocol determines the amount of drug successfully encapsulated within the nanoparticles.

Equipment:

-

Centrifugal filter units (e.g., Amicon®) with a suitable molecular weight cut-off (MWCO).

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer.

-

Centrifuge.

Procedure:

-

Separate Free Drug: Place a known volume of the nanoparticle dispersion into a centrifugal filter unit. Centrifuge at high speed (e.g., 10,000 rpm for 30 min). The free, unencapsulated drug will pass through the filter into the filtrate.[9]

-

Quantify Free Drug: Measure the concentration of the drug in the filtrate using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculate EE% and DL%:

-

Encapsulation Efficiency (EE%) is the percentage of the total drug used in the formulation that has been successfully entrapped in the nanoparticles.

-

EE% = [(Total Drug - Free Drug) / Total Drug] x 100[17]

-

-

Drug Loading (DL%) is the weight percentage of the drug relative to the total weight of the nanoparticles (lipid + drug).

-

DL% = [Weight of Encapsulated Drug / (Weight of Lipid + Weight of Encapsulated Drug)] x 100

-

-

Section 3: In Vitro Performance Evaluation

Protocol 3.1: In Vitro Skin Permeation Test (IVPT)

This test evaluates the rate and extent of drug permeation through a skin membrane, providing insight into the transdermal delivery potential of the formulation.[18]

Equipment:

-

Excised skin (human or animal, e.g., pig ear skin).

-

Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like ethanol or Tween 80 to maintain sink conditions).

-

Circulating water bath maintained at 32°C ± 0.5°C.[6]

-

Magnetic stirrers.

-

HPLC or UV-Vis Spectrophotometer.

Procedure:

-

Prepare Skin Membrane: Thaw excised skin and remove any subcutaneous fat. Cut the skin into sections large enough to fit the Franz diffusion cells.

-

Assemble Franz Cells: Mount the skin section between the donor and receptor compartments of the Franz cell, with the stratum corneum side facing the donor compartment.[18]

-

Fill Receptor Compartment: Fill the receptor compartment with pre-warmed, de-gassed receptor medium, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor compartment.[6]

-

Equilibrate: Place the assembled cells in a circulating water bath set to 32°C and allow the skin to equilibrate for 30-60 minutes.

-

Apply Formulation: Apply a known quantity (finite dose, e.g., 10 mg/cm²) of the this compound nanoparticle formulation onto the skin surface in the donor compartment.[6][18]

-

Sample Collection: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain a constant volume.[6]

-

Drug Quantification: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

-

Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. The slope of the linear portion of this plot represents the steady-state flux (Jss).

Section 4: Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Typical Physicochemical Properties of this compound-Based Nanoparticles

| Parameter | Typical Range | Method | Reference |

| Particle Size (Z-average) | 100 - 300 nm | DLS | [5][10][14] |

| Polydispersity Index (PDI) | 0.1 - 0.3 | DLS | [5][10] |

| Zeta Potential | -15 to -30 mV | Electrophoretic Light Scattering | [5] |

| Encapsulation Efficiency (EE%) | > 85% | Centrifugation / HPLC | [5][9] |

| Internal Structure | Pn3m or Im3m cubic | SAXS / Cryo-TEM | [3][6] |

Table 2: Example of In Vitro Skin Permeation Data for a Model Drug

| Formulation | Steady-State Flux (Jss)(µg/cm²/h) | Permeability Coefficient (Kp)(cm/h x 10⁻³) | Skin Retention(µg/cm²) |

| Drug Solution (Control) | 0.85 ± 0.15 | 1.7 | 0.72 ± 0.13 |

| This compound Nanoparticles | 3.50 ± 0.45 | 7.0 | 4.32 ± 0.13 |

Data are presented as mean ± standard deviation (n=3). The hypothetical data is based on trends observed in literature where cubosomes enhance skin permeation and retention compared to a standard solution or cream.[6]

References

- 1. jabps.journals.ekb.eg [jabps.journals.ekb.eg]

- 2. researchgate.net [researchgate.net]

- 3. Characterisation of bicontinuous cubic liquid crystalline systems of this compound and water using cryo field emission scanning electron microscopy (cryo FESEM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of Nifedipine this compound-Based Cubosomes and In Vitro Simulation of Administration Through Pediatric Feeding Tubes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of cubosomes as a targeted and sustained transdermal delivery system for capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Potential of Nanoparticles as Permeation Enhancers and Targeted Delivery Options for Skin: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. repositorium.uminho.pt [repositorium.uminho.pt]

- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Zeta potential measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. research.monash.edu [research.monash.edu]

- 17. researchgate.net [researchgate.net]

- 18. files.core.ac.uk [files.core.ac.uk]

Application Notes and Protocols for Incorporating Hydrophilic and Lipophilic Drugs into Phytantriol Cubosomes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation of both hydrophilic and lipophilic drugs into Phytantriol (PHYT) cubosomes. Cubosomes are advanced lipid-based nanoparticles with a unique bicontinuous cubic liquid crystalline structure, offering a high internal surface area and the ability to encapsulate a wide range of therapeutic molecules.[1][2][3][4][5] This document outlines the principles of drug incorporation, detailed experimental protocols, and methods for characterization.

Principle of Drug Incorporation in this compound Cubosomes

This compound, an amphiphilic lipid, self-assembles in the presence of water to form a highly ordered, three-dimensional cubic lattice structure.[1][4] This structure consists of a curved, continuous lipid bilayer that separates two non-intersecting aqueous channels.[3][6] This unique architecture provides distinct environments for the encapsulation of different types of drug molecules:

-